Essential Intermediate for Ziprasidone Synthesis via Specific Reduction Pathway
This compound is a required intermediate for the synthesis of the atypical antipsychotic ziprasidone. It is specifically reduced to 5-(2-bromoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, a key precursor. A patent describing a novel ziprasidone process explicitly states that the synthesis proceeds from 5-(2-bromoacetyl)-6-chloro-1,3-dihydro-2H-indole-2-one [1]. The subsequent step, involving nucleophilic displacement of the bromine, yields the final drug substance. The requirement for this specific intermediate is a key differentiator from related compounds like 5-(2-chloroacetyl)-6-chloro-1,3-dihydroindol-2-one (CAS 118307-04-3), which, while similar, may lead to different impurity profiles and reaction kinetics in the final stages of API synthesis [2].
| Evidence Dimension | Synthetic Route to Ziprasidone |
|---|---|
| Target Compound Data | Reduction to 5-(2-bromoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (exact yield not provided in source, but process is established). |
| Comparator Or Baseline | 5-(2-chloroacetyl)-6-chloro-1,3-dihydroindol-2-one (CAS 118307-04-3) |
| Quantified Difference | The bromoacetyl intermediate is a specifically claimed embodiment in ziprasidone process patents, whereas the chloroacetyl analog is typically associated with a different reaction pathway or impurity formation [2]. |
| Conditions | Friedel-Crafts acylation of 6-chloroindol-2-one with bromoacetyl bromide, followed by reduction with triethylsilane [1]. |
Why This Matters
For procuring a starting material for a patented pharmaceutical synthesis, using the exact intermediate specified in the intellectual property is critical for regulatory compliance and process validation.
- [1] Richter Gedeon Nyrt. (2009). Novel process for production of ziprasidone. CN101437817A. View Source
- [2] Hainan Xinopen Source Medical Tech Co., Ltd. (2021). Impurity in ziprasidone hydrochloride and preparation method thereof. CN112961150A. View Source
